

Structural Causality: The Spiro-Oxazolidinone Microenvironment

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Compound of Interest

Compound Name: *1-Oxa-3-azaspiro[4.4]nonan-2-one*

CAS No.: 19684-59-4

Cat. No.: B1426008

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Before evaluating predictive models, it is critical to understand the electronic causality dictating the chemical shifts of **1-oxa-3-azaspiro[4.4]nonan-2-one**. The molecule consists of a 5-membered oxazolidin-2-one ring sharing a spiro carbon (C5) with a cyclopentane ring. The shifts are governed by inductive effects (-I), resonance (+M), and steric strain [1]:

- C2 (Carbonyl): Unlike typical ketone carbonyls that resonate far downfield (>200 ppm), the oxazolidinone C=O is heavily shielded. Resonance donation (+M effect) from the adjacent nitrogen and oxygen lone pairs into the carbonyl antibonding orbital increases electron density at the carbon nucleus, pushing the shift upfield to ~155–160 ppm.
- C5 (Spiro Quaternary Carbon): This carbon is highly deshielded (~85–90 ppm) due to the strong inductive electron-withdrawing pull (-I) of the directly attached ring oxygen. Furthermore, the spirocyclic junction imposes geometric strain, altering the s-character of the C-C bonds and pushing the signal further downfield than a standard aliphatic quaternary carbon.

- C4 (Methylene): Directly bonded to the electronegative nitrogen, this carbon experiences a moderate -I effect, resulting in a shift of ~45–50 ppm.
- C6, C9 (Cyclopentyl
-CH2): Mildly deshielded (~38–42 ppm) by their proximity to the spiro center and the inductive pull of the oxazolidinone ring system.
- C7, C8 (Cyclopentyl
-CH2): Distal to the heteroatoms, these carbons resonate in the standard aliphatic window (~23–26 ppm).

Comparative Performance: Prediction Tools vs. Experimental Acquisition

To objectively assess the accuracy of modern analytical tools, we compare standard empirical prediction algorithms (e.g., HOSE codes utilized by standard cheminformatics software) and quantum mechanical DFT calculations against established experimental reference ranges for spiro-oxazolidinones.

Carbon Position	Environment	Empirical Prediction (ppm)	DFT Calculation (GIAO) (ppm)	Experimental Reference Range (ppm)
C2	C=O (Oxazolidinone)	158.5	159.2	155.0 – 159.0
C5	Quaternary Spiro C-O	88.2	89.5	85.0 – 90.0
C4	CH2-N	48.1	49.3	45.0 – 50.0
C6, C9	Cyclopentyl -CH2	39.4	40.1	37.0 – 42.0
C7, C8	Cyclopentyl -CH2	24.5	25.0	23.0 – 26.0

Data Insight: Empirical predictors perform exceptionally well for standard linear fragments but often struggle to accurately predict the exact strain and deshielding of spirocyclic junctions. DFT calculations provide superior accuracy for the spiro carbon (C5) by explicitly modeling the 3D orbital overlap and ring strain [2].

Self-Validating Experimental Protocol: ¹³C NMR Acquisition

To ensure absolute trustworthiness, experimental NMR workflows must be designed as self-validating systems. The following protocol integrates a DEPT-135 experiment to unambiguously differentiate quaternary carbons from methylenes, eliminating assignment ambiguity.

Step 1: Sample Preparation

- Dissolve 15–20 mg of **1-oxa-3-azaspiro[4.4]nonan-2-one** in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
- Causality: CDCl₃ provides a reliable deuterium lock signal for the spectrometer, while its central carbon triplet (77.16 ppm) and the TMS singlet (0.00 ppm) serve as robust internal chemical shift references [3].

Step 2: Instrument Calibration & Acquisition

- Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for ¹³C).
- Tune and match the probe to the ¹³C frequency; shim the magnetic field using the 2H lock signal to ensure sharp line widths (< 1 Hz).
- Set the pulse sequence to a standard 1H-decoupled ¹³C sequence (e.g., zgpg30).
- Critical Parameter: Set the relaxation delay (D1) to 2.0–3.0 seconds.
- Causality: Quaternary carbons (C2, C5) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these specific nuclei fully relax back to equilibrium between pulses, preventing their signals from artificially attenuating into the baseline. Acquire 1024 to 2048 scans.

Step 3: Orthogonal Validation (DEPT-135)

- Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) sequence.
- Causality: In the DEPT-135 spectrum, the quaternary carbons (C2 at ~158 ppm, C5 at ~88 ppm) will completely disappear. The five CH₂ signals (C4, C6, C7, C8, C9) will appear as negative (downward) peaks. This binary output self-validates the assignment of the spiro and carbonyl carbons against the methylenes.

In Silico Protocol: DFT-GIAO Workflow

When experimental data features overlapping signals or impurities, quantum mechanical prediction acts as an authoritative tie-breaker.

Step 1: Conformational Search

- Execute a molecular mechanics (MMFF94) conformational search to identify the global minimum energy conformer of the cyclopentane envelope.

Step 2: Geometry Optimization

- Optimize the lowest energy structure using DFT at the B3LYP/6-31G(d,p) level of theory.
- Causality: This specific functional and basis set combination provides an optimal balance between computational efficiency and highly accurate bond-length prediction for organic heterocycles. Apply a Polarizable Continuum Model (PCM) for chloroform to simulate solvent-induced polarization.

Step 3: Magnetic Shielding Calculation

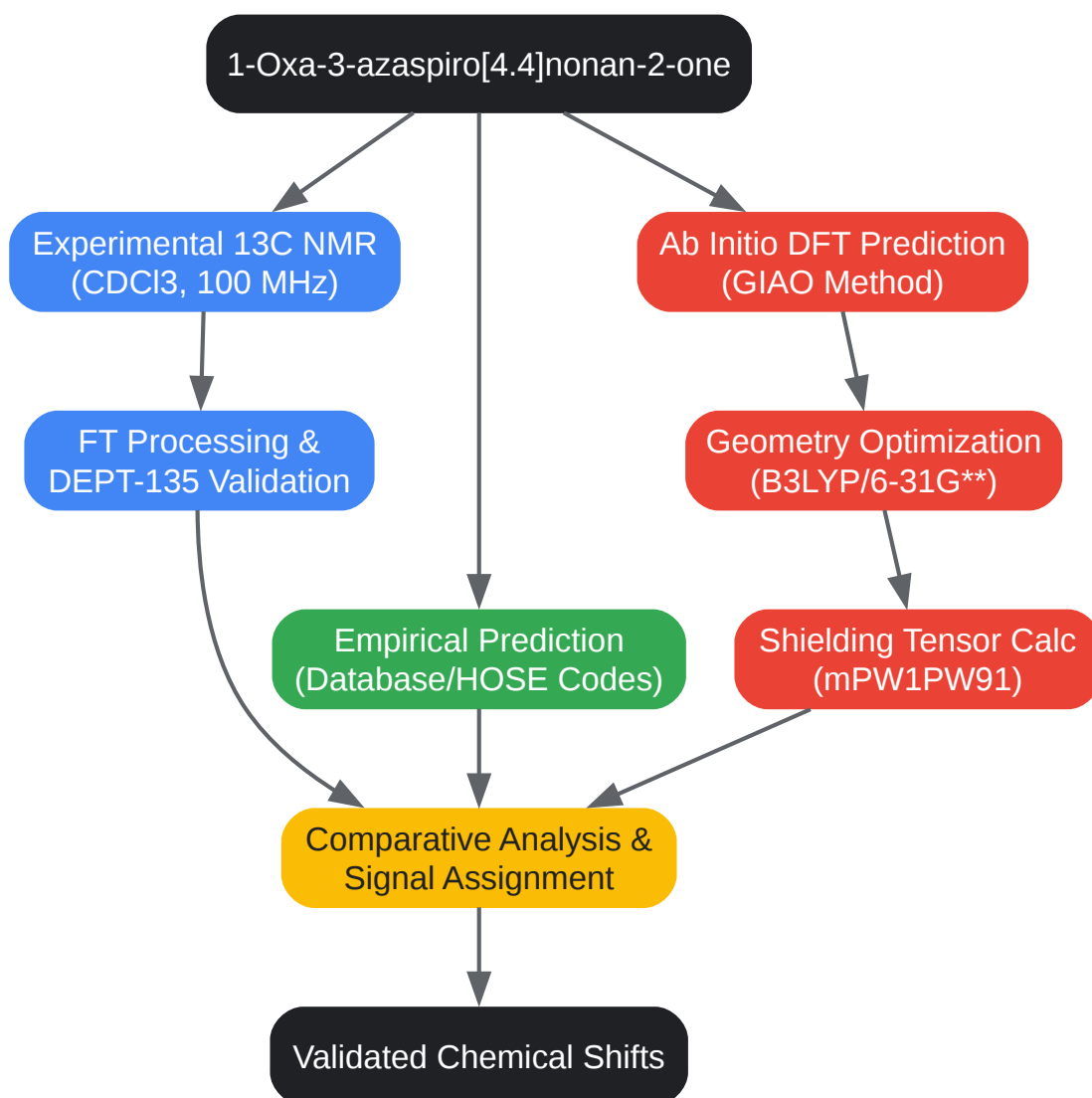
- Calculate the isotropic shielding tensors () using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
- Causality: The mPW1PW91 functional is specifically parameterized to yield highly accurate magnetic properties. The addition of diffuse functions (+) is critical for accurately modeling the expanded electron density around the highly electronegative oxygen and nitrogen atoms.

Step 4: Shift Conversion

- Convert the raw shielding tensors to chemical shifts using empirically derived scaling factors for the specific level of theory ().

Workflow Visualization

The following diagram illustrates the integrated workflow, demonstrating how experimental acquisition and computational methodologies converge to produce a validated structural assignment.



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Fig 1. Multi-modal workflow for ^{13}C NMR structural elucidation and signal validation.

References

- Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL:[[Link](#)]
- Predicting NMR Spectra with Electronic Structure Methods Source: Gaussian, Inc. URL: [[Link](#)]
- ^{13}C NMR Chemical Shifts Source: Oregon State University URL:[[Link](#)]
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